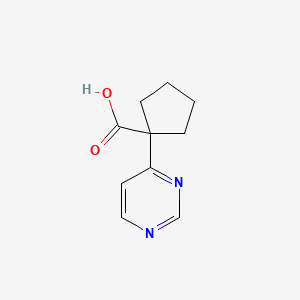
1-(Pyrimidin-4-yl)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrimidin-4-yl)cyclopentane-1-carboxylic acid is a heterocyclic compound that features a pyrimidine ring attached to a cyclopentane ring with a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-4-yl)cyclopentane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of a pyrimidine derivative with a cyclopentanone derivative, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over reaction parameters, leading to efficient production with minimal waste .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Pyrimidin-4-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives with different oxidation states.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The hydrogen atoms on the cyclopentane ring can be substituted with different functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce dihydropyrimidine derivatives .
Applications De Recherche Scientifique
1-(Pyrimidin-4-yl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 1-(Pyrimidin-4-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes involved in disease pathways. The pyrimidine ring can interact with active sites on enzymes, blocking their activity and thereby exerting therapeutic effects. The carboxylic acid group can enhance binding affinity through hydrogen bonding and electrostatic interactions .
Comparaison Avec Des Composés Similaires
- 1-(Pyrimidin-5-yl)cyclopentane-1-carboxylic acid
- Cyclopentanecarboxylic acid, 1-(4-pyrimidinyl)-
Comparison: 1-(Pyrimidin-4-yl)cyclopentane-1-carboxylic acid is unique due to the position of the pyrimidine ring, which can influence its reactivity and binding properties. Compared to its isomers, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
1-pyrimidin-4-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c13-9(14)10(4-1-2-5-10)8-3-6-11-7-12-8/h3,6-7H,1-2,4-5H2,(H,13,14) |
Clé InChI |
LFLHHBXQUAHFHY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=NC=NC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



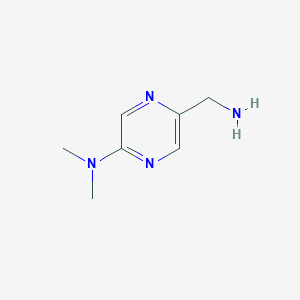
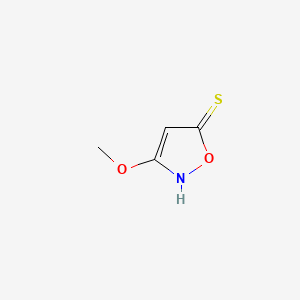
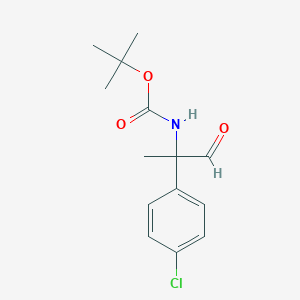
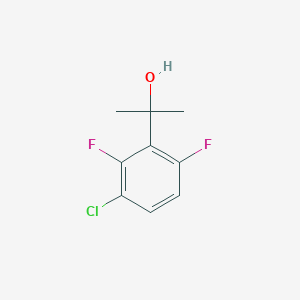
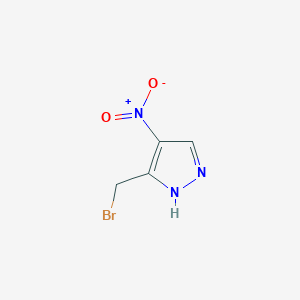
aminedihydrochloride](/img/structure/B13585233.png)

![5-[(2-chloro-4-nitrophenyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13585249.png)
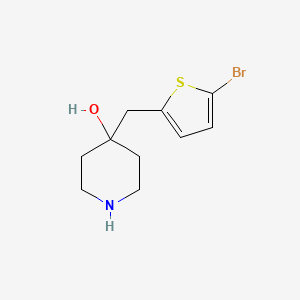
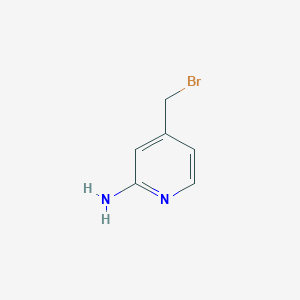
![7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-2H-chromen-2-one](/img/structure/B13585260.png)
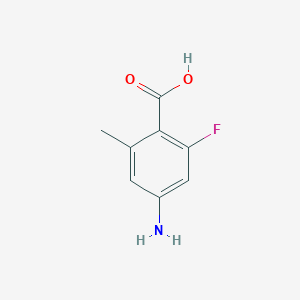
![N-[4-(benzyloxy)phenyl]-6-(1-methyl-1H-imidazol-5-yl)quinazolin-4-amine](/img/structure/B13585269.png)
